2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide
Description
2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features an ethoxyaniline group and a pyridylmethylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-17(21-15-7-9-16(10-8-15)24-4-2)18(23)22-20-13-14-6-5-11-19-12-14/h5-13,17,21H,3-4H2,1-2H3,(H,22,23)/b20-13+ |
InChI Key |
KVEGEHKNVYGTGG-DEDYPNTBSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CN=CC=C1)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CN=CC=C1)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the condensation of 4-ethoxyaniline with a suitable aldehyde or ketone, followed by the reaction with a hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHOXYANILINO)-N’~1~-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar structure but with a nitrophenyl group instead of a pyridyl group.
2-(4-ETHOXYANILINO)-N’~1~-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BUTANOHYDRAZIDE: Contains a chlorophenyl group instead of a pyridyl group.
Uniqueness
2-(4-ETHOXYANILINO)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridylmethylidene moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
